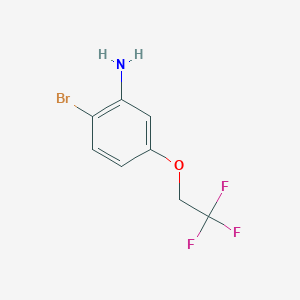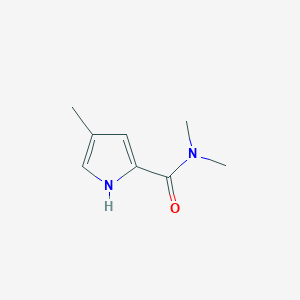
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound with the molecular formula C8H12N2O. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with trimethylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. The use of bio-renewable feedstocks, such as cellulose and chitin, has been explored to produce pyrrole derivatives, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Pyrrole-2-carboxamide: A simpler derivative with similar chemical properties.
N,N-Dimethyl-1H-pyrrole-2-carboxamide: Another derivative with different substitution patterns.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: A more complex derivative with additional functional groups
Uniqueness: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrrole derivatives .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
N,N,4-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-5-6)8(11)10(2)3/h4-5,9H,1-3H3 |
InChI-Schlüssel |
CMISHEJEPMDLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


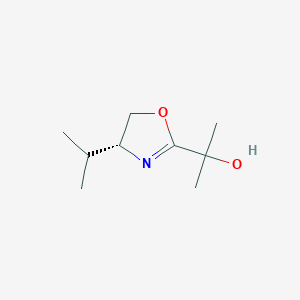
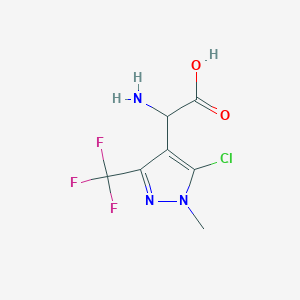
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
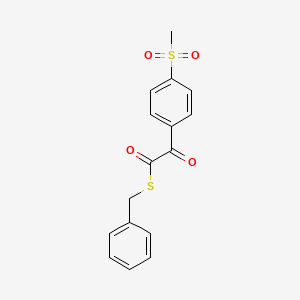
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
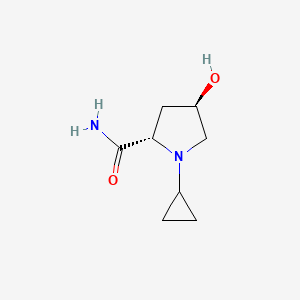

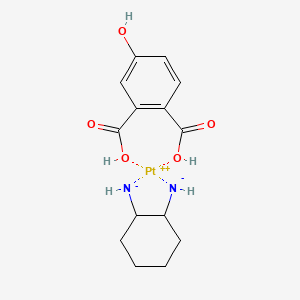

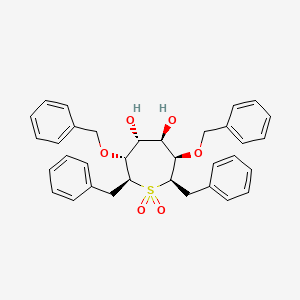
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

